molecular formula C10H8N2O2 B2676323 6-phenoxypyridazin-3(2H)-one CAS No. 1788-55-2

6-phenoxypyridazin-3(2H)-one

カタログ番号: B2676323
CAS番号: 1788-55-2
分子量: 188.186
InChIキー: KHTZJZTUOROSFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Phenoxypyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a phenoxy group at the 6-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenoxypyridazin-3(2H)-one typically involves the reaction of 6-chloropyridazin-3(2H)-one with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反応の分析

Types of Reactions

6-Phenoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antitrypanosomal Activity : Research indicates that derivatives of pyridazinones exhibit promising antitrypanosomal activity against Trypanosoma brucei species, which are responsible for African sleeping sickness. For instance, certain analogs demonstrated IC50 values in the low micromolar range, indicating effective inhibition of the parasite while maintaining low cytotoxicity towards mammalian cells .
  • Anti-inflammatory and Analgesic Properties : Studies have shown that pyridazinone derivatives possess anti-inflammatory and analgesic activities. These compounds have been reported to inhibit key enzymes involved in inflammatory pathways, making them candidates for further development in pain management therapies .

6-Phenoxypyridazin-3(2H)-one has been explored for its interaction with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease progression. For example, studies have shown that it can inhibit Rab geranylgeranyl transferase (RGGT), which plays a role in cancer cell signaling pathways .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines, revealing significant activity against specific types of tumors while exhibiting selectivity towards non-cancerous cells .

Table 1: Antitrypanosomal Activity of Pyridazinone Derivatives

CompoundIC50 (μM)Cytotoxicity (CC50 μM)Selectivity Ratio
Compound A0.3823>60
Compound B4.8>100-
Compound C19.6>100-

Note: The selectivity ratio is calculated as CC50/IC50, indicating the compound's safety profile relative to its efficacy against trypanosomes.

Table 2: Biological Activities of Pyridazinone Derivatives

Activity TypeCompound TestedEffectiveness (IC50 μM)
Anti-inflammatoryCompound D<150
AnalgesicCompound E<200
Enzyme InhibitionCompound FIC50 not determined

Case Study 1: Antitrypanosomal Screening

A study evaluated several pyridazinone derivatives for their antitrypanosomal activity against Trypanosoma brucei rhodesiense. The most promising candidate exhibited an IC50 value of 0.38 μM with a high selectivity ratio, suggesting its potential as a lead compound for drug development against sleeping sickness .

Case Study 2: Inhibition of RGGT

In another investigation, the inhibition effects of various pyridazinone derivatives on RGGT were assessed using HeLa cells. The study revealed that certain derivatives significantly disrupted Rab11A prenylation, indicating their potential use in targeting cancer cell proliferation pathways .

作用機序

The mechanism of action of 6-phenoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

類似化合物との比較

Similar Compounds

    3-Chloro-6-phenoxypyridazine: Similar structure but with a chlorine atom at the 3-position.

    3-Hydrazino-6-phenoxypyridazine: Contains a hydrazino group at the 3-position.

    3-{[(6-Phenoxypyridazin-3-yl)-hydrazono]-methyl}-rifamycin: A more complex derivative with additional functional groups.

Uniqueness

6-Phenoxypyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group at the 6-position and the pyridazinone core make it a versatile compound for various applications.

生物活性

6-Phenoxypyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenols with pyridazine derivatives. Various methods have been explored, including:

  • Condensation reactions : Combining phenolic compounds with pyridazine in the presence of acid catalysts.
  • Cyclization : Utilizing cyclization techniques to form the pyridazine ring structure.

Biological Activity

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds can exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the phenoxy group can enhance the antimicrobial efficacy against various pathogens.

CompoundActivityIC50 (μM)Reference
This compoundAntibacterial15.0
4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amineAntitrypanosomal0.38
6-substituted imidazo[1,2-a]pyridine derivativesInhibition of RGGTN/A

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation, particularly in human carcinoma cell lines. The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in cancer cell metabolism.
  • Interaction with Cellular Signaling Pathways : The compound may modulate pathways related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antitrypanosomal Activity : A study focused on the evaluation of pyrimidine derivatives against Trypanosoma brucei indicated that certain modifications to the phenoxy group significantly enhance antitrypanosomal activity, with IC50 values indicating potent effects at low concentrations ( ).
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index ( ).

特性

IUPAC Name

3-phenoxy-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-10(12-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZJZTUOROSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.1 21 ml of water are added to a solution of 3.10 g (15.0 mmol) of 3-chloro-6-phenoxypyridazine in 21 ml of formic acid, and the mixture is heated at 95° C. for 85 hours. The reaction mixture is cooled and brought to a pH of 6 using 23% aqueous sodium hydroxide solution. The precipitate formed is filtered off with suction, washed with water and dried in vacuo, giving 6-phenoxy-2H-pyridazin-3-one as colourless crystals; ESI 189.
[Compound]
Name
3.1
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-6-phenoxy-pyridazine (1.01 g, 4.89 mmol) and sodium acetate (1.40 g, 17.06 mmol) in glacial acetic acid (50 mL, 0.1M) was heated to 110° C. overnight. After this time the reaction was cooled to 25° C. and was diluted with water (450 mL). The reaction was brought to pH=5-6 by the addition of a 5N aqueous sodium hydroxide solution. The resulting solution was extracted with ethyl acetate (3×100 mL). The combined organics were washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over magnesium sulfate, filtered, rinsed with ethyl acetate and concentrated in vacuo. The resulting oil was azeotroped with methanol four times and dried in vacuo to afford 6-phenoxy-2H-pyridazin-3-one (0.78 g, 86%) as a white solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 7.00 (d, J=10.0 Hz, 1H), 7.13-7.27 (m, 3H), 7.34-7.46 (m, 3H), 12.29 (br s, 1H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。